Home > Products > Screening Compounds P143440 > N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide - 206440-83-7

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide

Catalog Number: EVT-1464427
CAS Number: 206440-83-7
Molecular Formula: C31H35NO8
Molecular Weight: 549.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is a significant metabolite of tamoxifen, a well-known drug used primarily in the treatment of breast cancer. This compound is formed through the metabolic pathways involving cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which convert tamoxifen into its primary metabolites, including N-desmethyl-tamoxifen and 4-hydroxy-tamoxifen. The glucuronidation process further modifies these metabolites, enhancing their solubility and facilitating their excretion from the body.

Source

Tamoxifen is synthesized from triphenylethylene and has been used clinically since the 1970s. The metabolic pathways leading to N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involve various enzymes, with human liver microsomes playing a crucial role in the glucuronidation process. This compound is primarily identified in human plasma and urine following tamoxifen administration.

Classification

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide falls under the category of glucuronides, which are conjugates formed by the addition of glucuronic acid to various substrates. It is classified as a phase II metabolite due to its formation through conjugation reactions that increase water solubility and facilitate elimination.

Synthesis Analysis

Methods

The synthesis of N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide typically occurs via enzymatic reactions involving uridine diphosphate-glucuronosyltransferases (UGTs). Specifically, UGT1A4 has been identified as a key enzyme responsible for catalyzing the glucuronidation of 4-hydroxy-tamoxifen, leading to the formation of this glucuronide.

Technical Details

  1. Enzymatic Reaction: The process involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to the hydroxyl group of 4-hydroxy-tamoxifen.
  2. Conditions: The reaction usually takes place in vitro using human liver microsomes or recombinant UGT enzymes under controlled temperature and pH conditions to optimize enzyme activity.
Molecular Structure Analysis

Structure

The molecular formula for N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide can be represented as C22H25O7C_{22}H_{25}O_{7}. Its structure includes:

  • A phenolic ring system characteristic of tamoxifen.
  • A hydroxyl group (–OH) at the 3-position.
  • A glucuronic acid moiety linked via an ether bond.

Data

The compound's molecular weight is approximately 399.43 g/mol. Its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and connectivity.

Chemical Reactions Analysis

Reactions

N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide participates in several chemical reactions, primarily involving:

  1. Hydrolysis: Under certain conditions, it can be hydrolyzed back to its parent compounds.
  2. Further Metabolism: It may undergo additional metabolic transformations through sulfation or further hydroxylation.

Technical Details

The stability of this glucuronide can vary depending on pH and temperature, influencing its hydrolysis rate. Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly used to monitor these reactions.

Mechanism of Action

Process

The mechanism by which N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide exerts its effects involves:

  1. Binding to Estrogen Receptors: As a metabolite of tamoxifen, it may interact with estrogen receptors, although its activity is significantly lower than that of its precursors.
  2. Modulation of Drug Clearance: By increasing solubility through glucuronidation, it facilitates renal excretion and reduces systemic exposure to active forms of tamoxifen.

Data

Studies indicate that while N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide has lower estrogenic activity compared to other metabolites, it plays a role in modulating the pharmacokinetics of tamoxifen therapy.

Physical and Chemical Properties Analysis

Physical Properties

N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is typically a white to off-white solid at room temperature. Its solubility profile indicates high solubility in water due to the presence of hydrophilic glucuronic acid.

Chemical Properties

Applications

Scientific Uses

N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is primarily utilized in pharmacokinetic studies to understand tamoxifen metabolism better. It serves as a marker for assessing the efficacy and safety profiles of tamoxifen therapy in breast cancer patients. Additionally, its formation can provide insights into individual variability in drug metabolism due to genetic polymorphisms affecting UGT enzyme activity.

Introduction to N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide in Tamoxifen Metabolism

Role of Tamoxifen Metabolites in Breast Cancer Pharmacotherapy

Tamoxifen functions as a prodrug that requires extensive biotransformation to exert its therapeutic effects against estrogen receptor-positive (ER+) breast cancer. The metabolic activation pathway produces several pharmacologically active metabolites with significantly enhanced antiestrogenic potency:

  • 4-Hydroxytamoxifen (4-OH-TAM): Exhibits approximately 100-fold greater binding affinity for estrogen receptors compared to the parent drug
  • Endoxifen (4-Hydroxy-N-desmethyltamoxifen): Demonstrates similar high receptor affinity and is considered the primary therapeutic metabolite
  • N-Desmethyl-3-hydroxy Tamoxifen: An intermediate metabolite with moderate estrogen receptor affinity that serves as the precursor to N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide

Table 1: Relative Anti-Estrogenic Potency of Tamoxifen and Key Metabolites

CompoundRelative ER Binding AffinityPlasma Concentration (nM)*Primary Metabolic Route
Tamoxifen1x300-600CYP3A4-mediated demethylation
N-Desmethyltamoxifen0.1x600-1500CYP2D6 hydroxylation
4-Hydroxytamoxifen100x5-10UGT-mediated glucuronidation
Endoxifen100x30-90UGT-mediated glucuronidation
Typical steady-state concentrations during 20 mg/day tamoxifen therapy [2] [3] [9]

The therapeutic efficacy of tamoxifen correlates strongly with circulating concentrations of endoxifen, which is formed predominantly via CYP2D6-mediated oxidation of N-desmethyltamoxifen. Patients with deficient CYP2D6 activity due to genetic polymorphisms or drug interactions exhibit significantly lower endoxifen concentrations and experience higher breast cancer recurrence rates [3] [9]. This pharmacogenetic relationship underscores the critical importance of tamoxifen's metabolic pathway to its clinical effectiveness against hormone-responsive malignancies.

Biotransformation Pathways of Tamoxifen: Cytochrome P450 and UDP-Glucuronosyltransferase (UGT) Systems

Tamoxifen undergoes extensive hepatic metabolism through sequential phase I and phase II reactions:

Phase I Metabolism (Cytochrome P450-Mediated):

  • Primary Demethylation: CYP3A4/5 catalyzes the formation of N-desmethyltamoxifen (ND-TAM), the most abundant circulating metabolite
  • Hydroxylation Reactions:
  • CYP2D6 mediates 4-hydroxylation of tamoxifen to 4-OH-TAM
  • CYP2D6 converts ND-TAM to endoxifen
  • CYP3A4 and CYP2B6 catalyze 3- and 4'-hydroxylation pathways
  • Isomerization: Conversion between Z (active) and E (less active) isomers influences antiestrogenic activity

Phase II Metabolism (UGT-Mediated Conjugation):The UDP-glucuronosyltransferase (UGT) enzyme family catalyzes the conjugation of glucuronic acid to phase I metabolites, forming water-soluble glucuronides that are readily excreted. This process predominantly targets the hydroxyl groups of tamoxifen metabolites:

  • UGT1A4: Primarily catalyzes N-glucuronidation of tamoxifen and 4-OH-TAM via quaternary ammonium linkage
  • UGT2B7: Major enzyme responsible for O-glucuronidation of 4-OH-TAM and endoxifen
  • UGT1A8, UGT1A10: Extrahepatic enzymes contributing to local glucuronidation in target tissues
  • UGT2B15: Contributes to O-glucuronidation of tamoxifen metabolites

Table 2: UGT Isoforms Involved in Tamoxifen Metabolite Glucuronidation

UGT IsoformPrimary SiteSubstrate SpecificityGenetic Variants Affecting Activity
UGT1A4LiverN-glucuronidation of tertiary aminesPro24Thr, Leu48Val
UGT2B7Liver, extrahepaticO-glucuronidation of phenolic metabolitesHis268Tyr
UGT1A8GI tractO-glucuronidation of hydroxytamoxifenVarious polymorphisms
UGT1A10GI tractO-glucuronidation of hydroxytamoxifenVarious polymorphisms
UGT2B15LiverO-glucuronidation of hydroxytamoxifenAsp85Tyr, Lys523Thr
UGT2B17LiverAndrogen glucuronidationGene deletion polymorphism

[2] [6] [7]

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide specifically forms through the action of UGT2B7 and UGT2B15 on the phenolic 3-hydroxy group of N-desmethyl-3-hydroxy tamoxifen. Unlike 4-hydroxylated metabolites, the 3-hydroxy position does not participate in estrogen receptor binding but provides an efficient site for glucuronide conjugation. This regioselectivity demonstrates the sophisticated substrate specificity of UGT enzymes toward different positional isomers of hydroxylated tamoxifen metabolites [2] [7].

Significance of Glucuronidation in the Deactivation and Excretion of Active Metabolites

Glucuronidation serves as the primary detoxification and elimination pathway for tamoxifen and its active metabolites through several mechanisms:

  • Pharmacological Deactivation: Conjugation dramatically reduces the affinity of active metabolites for estrogen receptors. The bulky glucuronide moiety sterically hinders interaction with the ligand-binding domain, decreasing antiestrogenic potency by >100-fold compared to the unconjugated compounds [2] [7].

  • Enhanced Elimination: The addition of glucuronic acid significantly increases the hydrophilicity of tamoxifen metabolites, facilitating their excretion:

  • Biliary Excretion: Glucuronides are actively transported into bile via multidrug resistance-associated proteins (MRPs)
  • Renal Excretion: Glucuronidated metabolites undergo glomerular filtration and are efficiently eliminated in urine
  • Enterohepatic Recirculation Disruption: Prevents reabsorption of active metabolites from the gastrointestinal tract
  • Tissue-Specific Detoxification: Extrahepatic UGT expression in breast tissue creates local detoxification pathways that may influence tamoxifen's tissue-specific effects and potentially reduce local estrogenic stimulation in target organs [6] [7].

Genetic polymorphisms in UGT genes significantly influence the efficiency of this detoxification pathway. The UGT2B7 His268Tyr polymorphism (rs7439366) is associated with reduced O-glucuronidation activity toward 4-hydroxytamoxifen and endoxifen. Individuals homozygous for the 268Tyr allele exhibit significantly higher 4-OH-TAM/4-OH-TAM-O-glucuronide and 4-OH-TAM/4-OH-TAM-N-glucuronide ratios, indicating impaired conjugation efficiency (p=0.005 and p=0.003, respectively) [7]. Conversely, the UGT2B15 Lys523Thr variant is associated with increased glucuronidation activity, resulting in higher plasma concentrations of 4-OH-tamoxifen-O-glucuronide and endoxifen-glucuronide (p=0.023 and p=0.025, respectively) [7].

Table 3: Impact of UGT Genetic Variants on Tamoxifen Glucuronidation Efficiency

UGT PolymorphismEffect on Enzyme FunctionImpact on Glucuronide MetabolitesClinical Implications
UGT1A4 Leu48ValDecreased activityReduced N-glucuronide formationPotential for prolonged drug activity
UGT2B7 His268TyrDecreased O-glucuronidationLower 4-OH-TAM-O-glucuronide and endoxifen-O-glucuronideIncreased active metabolite exposure
UGT2B15 Lys523ThrIncreased activityHigher 4-OH-TAM-O-glucuronideEnhanced metabolite clearance
UGT2B17 gene deletionCompensatory regulationIncreased 4-OH-TAM-N-glucuronideAltered elimination patterns

[6] [7]

The formation of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide represents a particularly significant elimination pathway for several reasons. Unlike 4-hydroxylated metabolites that possess high antiestrogenic activity, 3-hydroxy metabolites exhibit lower receptor affinity, making their conjugation less likely to directly impact therapeutic efficacy. However, efficient glucuronidation of these metabolites prevents their further oxidation to potentially reactive quinone intermediates that could cause oxidative stress or form DNA adducts [6]. Additionally, recent research indicates that tamoxifen and its metabolites may inhibit UGT2B enzymes, particularly UGT2B1 (rat homolog of human UGT2B7), leading to disrupted estrogen homeostasis. This inhibition occurs through hydrophobic interactions and π-π stacking with the enzyme's active site, potentially contributing to estrogen imbalance and related adverse effects during long-term tamoxifen therapy [6].

The comprehensive characterization of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide has enabled its use as a reference standard in analytical method development and validation for therapeutic drug monitoring. Its commercial availability facilitates quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of tamoxifen products, ensuring accurate quantification of tamoxifen's metabolic profile in clinical samples [1] [5].

Properties

CAS Number

206440-83-7

Product Name

N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C31H35NO8

Molecular Weight

549.62

InChI

InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37)/b25-24+/t26-,27-,28+,29-,31+/m0/s1

InChI Key

BSCUKTJLQVNCRL-QXBBUDDSSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Synonyms

3-[(1E)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl β-D-Glucopyranosiduronic Acid; N-Desmethyl Droloxifene O-β-D-Glucuronide; 3-[(1E)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenyl β-D-Glucopyranosiduronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.